

LC-MS/MS method for quantification of Canagliflozin Impurity 12 in API

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Compound of Interest		
Compound Name:	Cagliflozin Impurity 12	
Cat. No.:	B15126614	Get Quote

Application Note:

Quantitative Analysis of Canagliflozin Impurity 12 in Active Pharmaceutical Ingredient (API) by LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Canagliflozin Impurity 12 in the Canagliflozin active pharmaceutical ingredient (API). The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is intended for researchers, scientists, and drug development professionals for the accurate quantification of this potential impurity, ensuring the quality and safety of Canagliflozin API.

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. During the synthesis of Canagliflozin, various process-related impurities can be generated. Regulatory guidelines necessitate the identification, characterization, and quantification of impurities in the final API to ensure its safety and efficacy.



Canagliflozin Impurity 12, identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, is a potential impurity that may arise during the manufacturing process. Its chemical structure is presented in Figure 1. This document provides a detailed protocol for a robust LC-MS/MS method for the quantification of this specific impurity.

Figure 1. Chemical Structure of Canagliflozin Impurity 12

Chemical Formula: C₃₂H₃₃FO₉S[1][2] Molecular Weight: 612.68 g/mol [1][2]

ExperimentalMaterials and Reagents

- Canagliflozin API (for spiking)
- Canagliflozin Impurity 12 reference standard (purity ≥98%)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Method Parameters

Table 1: Chromatographic Conditions



Parameter	Condition
Column	C18, 2.1 x 50 mm, 1.8 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	30% B to 95% B in 5 min, hold at 95% B for 2 min, re-equilibrate at 30% B for 3 min
Column Temperature	40 °C
Injection Volume	5 μL

Table 2: Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
MRM Transitions	See Table 3

Table 3: MRM Transitions for Canagliflozin Impurity 12



Analyte	Precursor lon (Q1) [M+H]+	Product Ion (Q3)	Collision Energy (eV)	Dwell Time (ms)
Canagliflozin Impurity 12 (Quantifier)	613.2	553.2	15	100
Canagliflozin Impurity 12 (Qualifier)	613.2	331.1	25	100

Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are proposed based on the neutral loss of acetic acid (60 Da) and further fragmentation.

Protocols

Standard Solution Preparation

- Stock Solution (100 μg/mL): Accurately weigh 10 mg of Canagliflozin Impurity 12 reference standard and dissolve in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation

- API Sample Solution (1 mg/mL): Accurately weigh 50 mg of Canagliflozin API and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water.
- Spiked Sample Preparation (for method validation): Spike the API sample solution with appropriate volumes of the working standard solutions to achieve known concentrations of Impurity 12.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, with the following parameters being assessed:



- Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including the API. This can be demonstrated by the absence of interfering peaks at the retention time of Impurity 12 in a blank and an un-spiked API sample.
- Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the impurity. The correlation coefficient (r^2) should be ≥ 0.99 .
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
- Accuracy: The accuracy should be assessed by determining the recovery of the impurity in spiked API samples at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The mean recovery should be within 80-120%.
- Precision: The precision of the method should be evaluated at both the repeatability (intraday) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be ≤ 15%.

Data Presentation

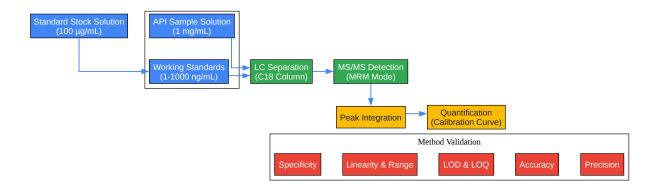
Table 4: Summary of Quantitative Data (Example)

Acceptance Criteria	Result
≥ 0.99	0.9992
-	5 - 500
S/N ≥ 3	1.5
S/N ≥ 10	5.0
80 - 120%	98.5 - 103.2%
≤ 15%	4.2%
≤ 15%	6.8%
	≥ 0.99 - S/N ≥ 3 S/N ≥ 10 80 - 120% ≤ 15%



Experimental Workflow and Diagrams

The overall workflow for the quantification of Canagliflozin Impurity 12 is depicted below.



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LC-MS/MS workflow for Canagliflozin Impurity 12.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of Canagliflozin Impurity 12 in Canagliflozin API. The method is specific, sensitive, accurate, and precise, making it suitable for routine quality control analysis in a pharmaceutical setting. Adherence to this protocol will aid in ensuring the quality and safety of Canagliflozin API by effectively monitoring and controlling this potential impurity.

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